chemical structure and physical properties of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid
chemical structure and physical properties of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid
An In-Depth Technical Guide to 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, a non-proteinogenic amino acid derivative crucial in medicinal chemistry and peptide synthesis. We will delve into its chemical structure, stereoisomeric forms, and key physicochemical properties. This document details protocols for its synthesis, purification, and characterization using modern analytical techniques. Furthermore, we explore its applications as a building block in the design of novel therapeutics, focusing on its role in creating peptides with enhanced metabolic stability and unique conformational properties. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction: A Unique Building Block for Drug Discovery
2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, often referred to as Boc-4-methyl-L-leucine or a related stereoisomer, is a synthetic amino acid derivative. Unlike its proteinogenic analogue, leucine, it possesses a methyl group at the C4 position of its hexanoic acid backbone. This seemingly minor modification introduces significant steric hindrance and lipophilicity, properties that are highly sought after in modern drug design. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function makes it an ideal building block for solid-phase and solution-phase peptide synthesis, allowing for the controlled, stepwise assembly of complex peptide chains.
The strategic incorporation of this and similar non-natural amino acids into peptide-based drug candidates can confer several advantageous properties, including:
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Enhanced Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, slowing down metabolic degradation and increasing the in vivo half-life of the peptide.
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Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that may enhance binding affinity and selectivity for its target receptor or enzyme.
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Increased Lipophilicity: The additional methyl group can improve the pharmacokinetic profile of a drug, potentially enhancing membrane permeability and oral bioavailability.
This guide will serve as a technical resource for scientists leveraging the unique properties of this molecule in their research and development endeavors.
Chemical Structure and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its interactions with biological systems.
Molecular Structure and Stereochemistry
The systematic IUPAC name, 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, precisely describes its structure. The molecule features two stereocenters at the C2 (α-carbon) and C4 positions. Consequently, it can exist as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific stereochemistry is critical as it dictates the three-dimensional arrangement of the atoms and, therefore, its biological activity. The (2S,4S) isomer is a commonly utilized form in peptide synthesis.
Below is a logical diagram illustrating the key structural components of the molecule.
Caption: Core structure of Boc-protected 4-methylhexanoic acid.
Key Identifiers and Physicochemical Data
For unambiguous identification and consistent experimental results, referencing the correct isomer is paramount. The table below summarizes key identifiers and properties for the commonly used (2S,4S)-isomer.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid | N/A |
| Common Name | Boc-L-4-methylleucine | N/A |
| CAS Number | 197871-33-3 | |
| Molecular Formula | C₁₂H₂₃NO₄ | |
| Molecular Weight | 245.32 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 77-79 °C | |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. | General Knowledge |
| Optical Rotation ([α]D) | Specific rotation varies by solvent and concentration. Consult supplier data. | N/A |
Synthesis and Purification
The synthesis of Boc-protected non-proteinogenic amino acids is a well-established process in organic chemistry, often involving the protection of a commercially available amino acid or a multi-step synthesis from chiral precursors.
General Synthetic Workflow
A common synthetic route involves the protection of the amino group of 4-methylhexanoic acid with a Boc anhydride. The stereochemistry is typically established using a chiral auxiliary or through enzymatic resolution.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Boc Protection
Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
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Dissolution: Dissolve (2S,4S)-2-amino-4-methylhexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
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Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
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Workup - Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. The product should precipitate or form an oil.
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Workup - Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and connectivity of protons. Expected signals include a doublet for the α-proton, multiplets for the side-chain protons, a singlet for the nine protons of the Boc group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Shows signals for each unique carbon atom. Key signals include the carbonyl carbons of the Boc and carboxylic acid groups, the α-carbon, and the distinct carbons of the side chain.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which will typically show the [M+H]⁺ or [M+Na]⁺ adducts.
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Infrared (IR) Spectroscopy: Identifies the functional groups present. Expect characteristic stretches for the N-H bond (urethane), C=O bonds (urethane and carboxylic acid), and O-H bond (carboxylic acid).
Purity and Chiral Analysis
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the final compound.
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Chiral HPLC or Gas Chromatography (GC): To confirm the enantiomeric and diastereomeric purity, analysis on a chiral stationary phase is required. This is critical to ensure that the desired stereoisomer has been synthesized and isolated.
Applications in Drug Development and Peptide Chemistry
The primary application of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid is as a specialized building block in peptide synthesis. Its incorporation into a peptide sequence is achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling chemistries.
The Boc group is stable to the basic conditions used for Fmoc-deprotection in standard SPPS but is easily removed with mild acids like trifluoroacetic acid (TFA), making it orthogonal to the Fmoc/tBu strategy and highly compatible with it.
Example Application: Designing a protease-resistant analogue of a bioactive peptide.
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Identify Cleavage Site: Determine the primary proteolytic cleavage site of the native peptide.
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Strategic Substitution: Replace the amino acid residue at or near the cleavage site with (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid.
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Synthesis: Synthesize the modified peptide using standard automated or manual SPPS protocols.
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Biological Evaluation: Assay the new peptide analogue for improved metabolic stability (e.g., in plasma or serum) and retained or enhanced biological activity.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial for safety and to maintain the integrity of the compound.
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Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. The compound is generally stable under recommended storage conditions.
References
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American Chemical Society. (n.d.). (2S,4S)-2-(tert-Butoxycarbonylamino)-4-methylhexanoic acid. CAS Common Chemistry. Retrieved from [Link]

